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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)ethanamine

CAS No.: 60814-16-6

Cat. No.: B1600977

Get Quote

Strategic Utility in Linker Chemistry and Pharmacophore
Design
Executive Summary
2-(4-Nitrophenoxy)ethanamine (commonly sourced as the hydrochloride salt, CAS 98395-62-

1) is a bifunctional building block critical to modern medicinal chemistry. Characterized by a

para-nitro aromatic head group linked to a primary amine tail via an ethyl ether spacer, this

compound serves as a versatile "masked" scaffold.

Its primary utility lies in PROTAC (Proteolysis Targeting Chimera) development, where it

functions as a defined-length linker, and in fragment-based drug discovery (FBDD), where the

nitro group serves as a precursor for aniline derivatives or as an electron-withdrawing

pharmacophore element. This guide details the physicochemical profile, optimized synthesis

protocols, and application logic for this compound.
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The stability and reactivity of 2-(4-Nitrophenoxy)ethanamine are defined by the electron-

withdrawing nitro group, which decreases the basicity of the phenoxy oxygen, making the ether

linkage robust against oxidative metabolism.

Property Data / Specification

IUPAC Name 2-(4-Nitrophenoxy)ethan-1-amine

Common Name 4-(2-Aminoethoxy)-1-nitrobenzene

CAS Number (HCl Salt) 98395-62-1 (Primary Commercial Form)

CAS Number (Free Base) Not widely indexed; typically generated in situ

Molecular Formula C₈H₁₀N₂O₃ (Free Base) / C₈H₁₁ClN₂O₃ (HCl)

Molecular Weight 182.18 g/mol (Free Base) / 218.64 g/mol (HCl)

Appearance White to pale yellow crystalline solid

Solubility

HCl Salt: Soluble in Water, DMSO,

Methanol.Free Base: Soluble in DCM, Ethyl

Acetate.

pKa (Amine) ~9.5 (Estimated for primary alkyl amine)

Melting Point 211–217 °C (HCl Salt)

Synthesis & Manufacturing Methodologies
High-purity synthesis is required to avoid contamination with bis-alkylated byproducts. While

direct alkylation of 4-nitrophenol with 2-bromoethylamine is possible, it often suffers from low

yields due to amine competition. The Protected-Amine Route is the industry standard for

research-grade purity.

Protocol A: The N-Boc Protection Route (High Fidelity)
Rationale: Uses N-Boc-2-bromoethylamine to prevent amine interference during the SN2 ether

formation.

Reagents: 4-Nitrophenol, N-Boc-2-bromoethylamine, Potassium Carbonate (
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), DMF, HCl/Dioxane.

Etherification (SN2):

Dissolve 4-Nitrophenol (1.0 eq) in anhydrous DMF.

Add

(2.0 eq) and stir at RT for 30 min to generate the phenoxide anion.

Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.

Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc).

Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Deprotection:

Dissolve the intermediate in 4M HCl in Dioxane.

Stir at RT for 1–2 hours. The product precipitates as the HCl salt.

Isolation: Filter the solid, wash with diethyl ether to remove organic impurities, and dry

under vacuum.

Protocol B: The Mitsunobu Route (Alternative)
Rationale: Useful when avoiding harsh basic conditions or alkyl halides.

Reagents: 4-Nitrophenol, N-Boc-ethanolamine, Triphenylphosphine (

), DIAD/DEAD, THF.

Combine 4-Nitrophenol, N-Boc-ethanolamine, and

in THF at 0°C.

Add DIAD dropwise. Allow to warm to RT overnight.

Perform standard workup and acid deprotection as above.
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Synthesis Logic Diagram

4-Nitrophenol

Intermediate:
tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate

K2CO3, DMF, 60°C
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Product:
2-(4-Nitrophenoxy)ethanamine HCl

- Boc group
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Figure 1: The standard N-Boc synthesis pathway ensures regiospecific O-alkylation and high

purity.

Applications in Drug Discovery & Development
PROTAC Linker Chemistry
In Proteolysis Targeting Chimeras (PROTACs), the linker's physicochemical properties (length,

rigidity, hydrophilicity) determine the ternary complex stability.

Role: The 2-(4-Nitrophenoxy)ethanamine moiety provides a short, semi-rigid aromatic

anchor.

Mechanism: The amine terminus conjugates to the E3 ligase ligand (e.g., Thalidomide

derivatives), while the nitro group can be reduced to an aniline for conjugation to the Target

Protein ligand, or the phenoxy ring serves as a spacer.

Precursor for Radioligands
The nitro group is a "masked" amine. In radiochemistry:

The nitro group is reduced to an aniline.

The aniline is diazotized and substituted with isotopes (e.g.,

,

) for PET/SPECT imaging probes.
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Fragment-Based Drug Discovery (FBDD)
The 4-nitrophenoxy motif is a privileged scaffold found in:

Anti-arrhythmics: Class III agents (e.g., Dofetilide analogs).

Sodium Channel Blockers: The ether linkage provides flexibility while the aromatic ring

engages in pi-stacking interactions within the receptor pocket.

Application Workflow: PROTAC Design
2-(4-Nitrophenoxy)ethanamine

(Linker Core)

Amine Terminus
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(Conjugation to E3 Ligase Binder)

Nitro Reduction
(Fe/HCl or H2/Pd)

Target Ligand Conjugation

Assembly

Active PROTAC Molecule
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Figure 2: Strategic utilization of the bifunctional nature of 2-(4-Nitrophenoxy)ethanamine in

PROTAC synthesis.

Handling, Safety, and Storage

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1600977/docs?utm_src=pdf-body-img#technical-monograph-2-4-nitrophenoxy-ethanamine
https://www.benchchem.com/product/b1600977/docs?utm_src=pdf-body#technical-monograph-2-4-nitrophenoxy-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600977?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Profile (GHS Classification)
Signal Word: Warning

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage Protocols
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator or under inert gas

(Nitrogen/Argon).

Temperature: Ambient (Room Temperature) is generally stable, but

is recommended for long-term library storage to prevent discoloration.

Incompatibility: Strong oxidizing agents and strong bases (which liberate the free amine,

increasing volatility and oxidation risk).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(4-Methyl-2-nitrophenoxy)ethanamine | C9H12N2O3 | CID 61311268 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600977/docs#technical-monograph-2-4-
nitrophenoxy-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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